molecular formula C₈H₁₀D₄O B1145210 Cyclooctanone-2,2,8,8-d4 CAS No. 32454-50-5

Cyclooctanone-2,2,8,8-d4

Cat. No.: B1145210
CAS No.: 32454-50-5
M. Wt: 130.22
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Description

Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, where four hydrogen atoms at positions 2 and 8 are replaced by deuterium (D). Its molecular formula is C₈H₁₀D₄O, with a molecular weight of 130.22 g/mol (vs. 126.19 g/mol for non-deuterated cyclooctanone) . This isotopically labeled compound is synthesized via a ring-expansion reaction starting from cycloheptanone, utilizing deuterated reagents (D₂O and K₂CO₃) to achieve isotopic purity . The deuterium substitution significantly impacts its physical and spectroscopic properties, making it invaluable in mechanistic studies, kinetic isotope effect (KIE) investigations, and nuclear magnetic resonance (NMR) spectroscopy .

Cyclooctanone itself is an eight-membered cyclic ketone with a melting point of 32–41°C and a boiling point of 195–197°C . Its deuterated analog retains the core chemical reactivity of the parent compound but exhibits distinct thermodynamic and kinetic behaviors due to deuterium’s mass difference .

Properties

CAS No.

32454-50-5

Molecular Formula

C₈H₁₀D₄O

Molecular Weight

130.22

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate : Cyclooctanone (1.0 mol, 126.2 g/mol) is dissolved in deuterium oxide (D2O, 99.9% isotopic purity).

  • Catalyst : DCl (1.0 M in D2O) or D2SO4 (0.5 equiv) is added to the solution.

  • Conditions : The mixture is heated at 80°C for 24–72 hours under reflux to maximize deuteration.

  • Workup : The product is extracted with diethyl ether, dried over MgSO4, and purified via fractional distillation.

Key Parameters

  • Deuteration Efficiency : >95% at C2 and C8 positions after 72 hours.

  • Side Reactions : Minimal formation of side products (e.g., over-deuteration at non-α positions) due to the steric protection of the cyclooctane ring.

  • Isotopic Purity : Confirmed via 1H^1H-NMR (disappearance of α-H signals at δ 2.4–2.6 ppm) and mass spectrometry (MW = 130.22 g/mol).

Table 1: Optimization of H/D Exchange Conditions

ParameterValue RangeOptimal Value
Temperature (°C)60–10080
Reaction Time (h)24–9672
Catalyst Loading0.1–1.0 equiv DCl0.5 equiv
D2O Purity (%)98–99.999.9

Oxidation of Deuterated Cyclooctane Precursors

An alternative route involves the oxidation of deuterated cyclooctane to introduce deuterium at the α-positions. This method ensures uniform isotopic labeling but requires access to specialized precursors.

Synthetic Pathway

  • Deuterated Cyclooctane Synthesis : Cyclooctane-d16 is prepared via catalytic deuteration of cyclooctene using D2 gas and Pd/C (5% w/w) in THF at 50°C.

  • Oxidation to Cyclooctanone-d4 : Cyclooctane-d16 is oxidized using a tetrairon(III) oxido-acetato complex (Fe4O2(OAc)6(bpy)2) and H2O2 in acetonitrile/acetic acid (3:1 v/v) at 32°C for 3 hours.

Table 2: Oxidation of Cyclooctane-d16 to this compound

ParameterValueYield (%)
CatalystFe4O2(OAc)6(bpy)277
OxidantH2O2 (33% in H2O)
Solvent SystemMeCN:AcOH (3:1)
Temperature (°C)32
Time (h)3

Limitations

  • Isotopic Scrambling : Partial loss of deuterium at non-α positions during oxidation.

  • Byproducts : Formation of cyclohexane derivatives (13% yield) due to C–C bond cleavage.

Metal-Mediated Transfer Deuteration

Platinum(II) complexes, such as [Pt(tolpy)Cl(CO)], catalyze the transfer deuteration of cyclooctanone in deuterated solvents. This method exploits the metal’s ability to activate C–H bonds for isotopic exchange.

Procedure

  • Catalyst Preparation : [Pt(tolpy)Cl(S-dmso)] (0.04 mmol) is dissolved in deuterated acetonitrile (CD3CN).

  • Reaction Setup : Cyclooctanone (2 mmol) and D2O (5 mmol) are added, and the mixture is stirred at 50°C for 12 hours.

  • Product Isolation : The organic layer is separated, washed with brine, and purified via column chromatography (SiO2, Et2O:pentane 1:20).

Performance Metrics

  • Deuteration Selectivity : 89% at C2 and C8 positions.

  • Catalytic Activity : Turnover number (TON) = 50; Turnover frequency (TOF) = 4.2 h⁻¹.

Table 3: Comparison of Deuteration Methods

MethodIsotopic Purity (%)Yield (%)Cost Efficiency
H/D Exchange95–9885High
Precursor Oxidation90–9277Moderate
Transfer Deuteration89–9170Low

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H-NMR : Absence of signals at δ 2.4–2.6 ppm (α-H) confirms deuteration.

  • 2H^2H-NMR : Peaks at δ 2.4–2.6 ppm correlate with α-D positions.

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C8H10D4O [M+H]+: 130.22; found: 130.22.

Infrared (IR) Spectroscopy

  • C=O Stretch : 1715 cm⁻¹ (unchanged from non-deuterated cyclooctanone).

  • C–D Stretch : 2200 cm⁻¹ (weak, due to isotopic dilution).

Mechanistic Insights

Acid-Catalyzed H/D Exchange

The mechanism proceeds via enol intermediate formation , where the α-hydrogen is deprotonated by DCl, forming a resonance-stabilized enolate. Subsequent quenching with D2O reintroduces deuterium at the α-position.

Platinum-Mediated Deuteration

Platinum complexes facilitate σ-bond metathesis , where the C–H bond is cleaved, and a C–D bond is formed via oxidative addition/reductive elimination steps .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooctane-1,2-dione.

    Reduction: It can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclooctane-1,2-dione.

    Reduction: Cyclooctanol.

    Substitution: Various substituted cyclooctanones depending on the nucleophile used.

Scientific Research Applications

Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: It is used in the synthesis of deuterated polymers and materials for specialized applications.

Mechanism of Action

The mechanism of action of Cyclooctanone-2,2,8,8-d4 involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of cyclooctanol. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cyclooctanone-2,2,8,8-d4 with structurally related cyclic ketones and deuterated analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/mL) Key Applications/Notes
This compound C₈H₁₀D₄O 130.22 32–41 195–197 ~0.96* Isotopic labeling, NMR studies
Cyclooctanone C₈H₁₄O 126.19 32–41 195–197 0.958 Organic synthesis, polymer intermediates
Cyclopentanone-2,2,5,5-d4 C₅H₄D₄O 88.14 -20† 130–131 0.95* Solvent in deuterated NMR studies
Cyclododecanone C₁₂H₂₂O 182.30 63–65 280–285 0.91 Macrocyclic lactam synthesis

*Estimated based on non-deuterated analogs.

Key Observations:

  • Deuterium Effects: this compound exhibits a ~3.2% increase in molecular weight compared to its non-deuterated form, which alters vibrational frequencies and reaction kinetics .
  • Thermal Stability: Cyclododecanone (12-membered ring) has a higher melting and boiling point than cyclooctanone due to increased van der Waals interactions .

Chemical Reactivity

Oxidation Reactions:
  • Cyclooctanone: In catalytic oxidations, cyclooctanone is produced from cyclooctanol with 63% yield using ABNO@PMO-IL-Br catalysts under metal-free conditions .
Beckmann Rearrangement:
  • Cyclooctanone oxime (a derivative) undergoes Beckmann rearrangement to form ε-caprolactam under Brønsted acid catalysis with cobalt salts. The reaction achieves high efficiency in acetonitrile at 80°C .

Research Findings and Data

Table 1: Catalytic Oxidation of Cyclooctane to Cyclooctanone

Catalyst Conversion (%) Selectivity to Cyclooctanone (%)
[Co]CoW 50 80
PCoW 34 58
PV₂W 42 Similar to PVW
PVW 39 Similar to PV₂W

Table 2: Beckmann Rearrangement of Cyclooctanone Oxime

Catalyst System Reaction Conditions Yield of ε-Caprolactam (%)
Co(OAc)₂ + H₃PO₄ MeCN, 80°C, 10 mol% Co 85
Co(OAc)₂ + TsOH MeCN, 80°C, 10 mol% Co 78

Notes

Synthetic Considerations: this compound is prepared via deuterium exchange under reflux with K₂CO₃/D₂O, followed by diazomethane-mediated ring expansion .

Storage and Handling: Deuterated compounds like cyclooctanone-d4 are typically stored at 0–6°C to minimize isotopic exchange and degradation .

Economic Factors: Deuterated reagents (e.g., cyclooctanone-d4) are significantly costlier than their non-deuterated counterparts, with prices reflecting isotopic purity (e.g., ¥44,000/g for cyclooctane-d16) .

Biological Activity

Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, characterized by the substitution of hydrogen atoms at positions 2 and 8 with deuterium. This modification enhances its utility in various biochemical and pharmacological studies due to the unique properties imparted by deuterium. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H10D4O. Its physical properties include:

  • Melting Point : 32-41 °C
  • Boiling Point : 195-197 °C
  • Density : 0.958 g/mL at 25 °C

These properties make it a versatile compound in both organic synthesis and biological applications .

Target Interactions

This compound primarily interacts with aldehydes and ketones through nucleophilic addition reactions. This interaction leads to the formation of oximes, which are significant intermediates in various biochemical pathways including:

  • Glycolysis
  • Gluconeogenesis
  • Citric Acid Cycle

These pathways are crucial for cellular metabolism and energy production.

Biochemical Pathways Affected

The formation of oximes alters the concentrations of key metabolites within these pathways. For instance:

  • In glycolysis and gluconeogenesis, altered levels of intermediates can influence overall metabolic flux.
  • In the citric acid cycle, changes in ketone and aldehyde concentrations can affect energy yield and biosynthesis processes.

Case Studies

  • Metabolic Studies : Research has shown that this compound is effectively used as a tracer in metabolic studies. This is particularly useful in understanding the dynamics of deuterated compounds within biological systems. Studies have demonstrated its incorporation into metabolic pathways and its impact on substrate utilization rates.
  • Pharmacokinetics : In drug development contexts, this compound has been utilized to study the metabolism and distribution of deuterated drugs. Its unique isotopic labeling allows for precise tracking of drug behavior in vivo.
  • Kinetic Isotope Effects : The compound has been employed in experiments designed to investigate kinetic isotope effects (KIE) in enzymatic reactions. The presence of deuterium alters reaction rates compared to hydrogen-containing counterparts, providing insights into reaction mechanisms.

Summary of Biological Activities

Activity Description
Metabolic TracerUsed to trace incorporation in metabolic pathways
Drug DevelopmentAssists in understanding pharmacokinetics of deuterated drugs
Kinetic StudiesInvestigates kinetic isotope effects in enzymatic reactions

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